4-[(4-Nitrophenyl)methoxy]benzonitrile
Overview
Description
4-[(4-Nitrophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10N2O3 It is characterized by the presence of a nitrobenzyl group and a benzonitrile moiety connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methoxy]benzonitrile typically involves the reaction of 4-nitrobenzyl alcohol with 4-cyanophenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the two aromatic rings .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nucleophilic Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-[(4-aminobenzyl)oxy]benzonitrile.
Nucleophilic Substitution: Amides or other substituted derivatives.
Oxidation: 4-[(4-nitrobenzyl)oxy]benzoic acid or 4-[(4-nitrobenzyl)oxy]benzaldehyde.
Scientific Research Applications
4-[(4-Nitrophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)methoxy]benzonitrile is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The nitrile group can participate in nucleophilic addition reactions, potentially modifying biomolecules. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzonitrile: Lacks the ether linkage and has different reactivity and applications.
4-aminobenzonitrile: Contains an amino group instead of a nitro group, leading to different chemical properties.
4-hydroxybenzonitrile: Has a hydroxyl group instead of a nitrobenzyl ether, affecting its reactivity and applications
Uniqueness
4-[(4-Nitrophenyl)methoxy]benzonitrile is unique due to the combination of its nitrobenzyl and benzonitrile moieties connected via an ether linkage
Properties
IUPAC Name |
4-[(4-nitrophenyl)methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)16(17)18/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTYLFFTVUASMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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